Methyl 2-ethyl-3-(hydroxymethyl)benzoate
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Overview
Description
Methyl 2-ethyl-3-(hydroxymethyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This particular compound features a benzoate structure with an ethyl group and a hydroxymethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-3-(hydroxymethyl)benzoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethyl-3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 2-ethyl-3-carboxybenzoic acid.
Reduction: 2-ethyl-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 2-ethyl-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various biological pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the ethyl and hydroxymethyl groups.
Ethyl benzoate: Lacks the hydroxymethyl group.
Methyl 3-hydroxybenzoate: Lacks the ethyl group
Uniqueness
Methyl 2-ethyl-3-(hydroxymethyl)benzoate is unique due to the presence of both the ethyl and hydroxymethyl groups on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-ethyl-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C11H14O3/c1-3-9-8(7-12)5-4-6-10(9)11(13)14-2/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
UWXFPQJUIZQZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)OC)CO |
Origin of Product |
United States |
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